Home > Products > Screening Compounds P36359 > 7-Descarbamoyl 17-Amino Geldanamycin
7-Descarbamoyl 17-Amino Geldanamycin -

7-Descarbamoyl 17-Amino Geldanamycin

Catalog Number: EVT-13849986
CAS Number:
Molecular Formula: C27H38N2O7
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Descarbamoyl 17-amino geldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic first isolated from the bacterium Streptomyces hygroscopicus. This compound has garnered attention due to its potential applications in cancer therapy, particularly as an inhibitor of heat shock protein 90, which plays a crucial role in maintaining protein homeostasis and regulating various signaling pathways involved in tumor growth and survival .

Source

Geldanamycin and its derivatives, including 7-descarbamoyl 17-amino geldanamycin, are primarily sourced from natural products derived from Streptomyces species. The biosynthetic pathway of geldanamycin involves a complex series of enzymatic reactions facilitated by polyketide synthases, which assemble the core structure from simple precursors like 3-amino-5-hydroxybenzoic acid .

Classification

7-Descarbamoyl 17-amino geldanamycin falls under the classification of ansamycins, which are characterized by their macrocyclic structure and quinone moiety. This compound is specifically noted for its modifications at the C-7 and C-17 positions compared to the parent compound geldanamycin .

Synthesis Analysis

Methods

The synthesis of 7-descarbamoyl 17-amino geldanamycin can be achieved through various chemical modifications of geldanamycin. Notably, the synthesis may involve:

  • De-carbamoylation: Removal of the carbamoyl group at the C-7 position.
  • Amine substitution: Introduction of an amino group at the C-17 position.

These modifications can be accomplished using nucleophilic substitution reactions where appropriate reagents are employed to achieve the desired structural changes .

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used to isolate the compound after synthesis. Additionally, spectroscopic methods (NMR, mass spectrometry) are essential for confirming the structure of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of 7-descarbamoyl 17-amino geldanamycin retains the core benzoquinone ansamycin framework characteristic of its parent compound. The key structural features include:

  • A macrocyclic ring
  • Multiple stereocenters
  • Functional groups at C-7 (amino) and C-17 (descarbamoyl)

Data

The molecular formula is C17H19N3O4C_{17}H_{19}N_{3}O_{4} with a molecular weight of approximately 341.35 g/mol. The compound exhibits significant structural complexity with multiple functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions

7-descarbamoyl 17-amino geldanamycin participates in several chemical reactions relevant to its function as an Hsp90 inhibitor:

  • Nucleophilic addition: The amino group at C-17 can act as a nucleophile in various chemical reactions.
  • Oxidation: The benzoquinone moiety is reactive towards electrophiles, allowing for further functionalization.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or reduce toxicity .

Technical Details

The reaction mechanisms often involve addition-elimination pathways where nucleophiles attack electrophilic centers within the molecule. Understanding these mechanisms is essential for designing new derivatives with improved efficacy and safety profiles.

Mechanism of Action

Process

The mechanism by which 7-descarbamoyl 17-amino geldanamycin exerts its biological effects is primarily through inhibition of heat shock protein 90. By binding to Hsp90, this compound disrupts the chaperone's function, leading to degradation of client proteins that are critical for cancer cell survival and proliferation .

Data

Studies have shown that compounds targeting Hsp90 can induce apoptosis in cancer cells by destabilizing oncogenic signaling pathways. The potency of 7-descarbamoyl 17-amino geldanamycin against various cancer cell lines has been documented, indicating its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

7-Descarbamoyl 17-amino geldanamycin typically appears as a yellowish solid. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents but less so in water.

Chemical Properties

The compound exhibits significant reactivity due to its quinone structure, making it susceptible to oxidation and nucleophilic attack. These properties are leveraged in synthetic chemistry to create derivatives with enhanced biological activity or reduced side effects .

Applications

Scientific Uses

The primary application of 7-descarbamoyl 17-amino geldanamycin lies in cancer research and therapy. It serves as a lead compound for developing Hsp90 inhibitors that can potentially treat various cancers by targeting tumor-specific signaling pathways. Furthermore, ongoing studies aim to explore its efficacy in combination therapies and its ability to overcome resistance mechanisms observed with other anticancer agents .

Biosynthetic Pathways and Genetic Engineering of Benzoquinone Ansamycins

Modular Polyketide Synthase (PKS) Assembly in Geldanamycin Analog Biosynthesis

The core scaffold of 7-descarbamoyl 17-amino geldanamycin originates from a highly specialized modular polyketide synthase (PKS) system. This assembly line, encoded by the gdmAI, gdmAII, and gdmAIII genes in Streptomyces hygroscopicus, orchestrates a seven-step chain elongation process. The loading module activates 3-amino-5-hydroxybenzoic acid (AHBA) as the starter unit, followed by sequential incorporation of one malonyl-CoA, four methylmalonyl-CoA, and two methoxymalonyl-ACP extender units. The methoxymalonyl units introduce characteristic methoxy groups at C-14 and C-17 positions critical for bioactivity [2] [5] [6].

Table 1: PKS Modules and Domain Organization in Geldanamycin Biosynthesis

PKS GeneModulesKey DomainsExtender Units Incorporated
GdmAILoading + 1A (adenylation), ACP, KS, AT, KRAHBA, Methoxymalonyl-ACP
GdmAII2–4KS, AT, KR, DH, ER, ACPMethylmalonyl-CoA (×2), Malonyl-CoA
GdmAIII5–7KS, AT, KR, ACPMethylmalonyl-CoA (×2), Methoxymalonyl-ACP

The GdmAI loading domain exhibits remarkable substrate flexibility, enabling activation of structurally diverse benzoic acid analogs. This promiscuity facilitates precursor-directed biosynthesis for generating novel geldanamycin analogs. The nascent polyketide chain (progeldanamycin) undergoes macrocyclization via amide bond formation between the AHBA amino group and the C-10 carbonyl, forming the characteristic 19-membered ansa ring [5] [6]. Genetic disruption of PKS genes (e.g., gdmAI) abolishes progeldanamycin production, confirming their essential role [3].

Post-PKS Modifications: Carbamate Elimination and Amino Functionalization at Position 17

Post-PKS tailoring enzymes convert progeldanamycin into mature geldanamycin derivatives. The formation of 7-descarbamoyl 17-amino geldanamycin specifically involves two critical deviations from the standard pathway:

  • Carbamate Elimination at C-7: The enzyme GdmN catalyzes carbamoylation using carbamoyl phosphate as a donor. Elimination of this group—either through genetic inactivation of gdmN or spontaneous hydrolysis—yields the 7-descarbamoyl derivative. This structural change reduces steric bulk and alters hydrogen-bonding capacity [3] [6].
  • Amino Functionalization at C-17: Native geldanamycin features a methoxy group at C-17. Demethoxygeldanamycin undergoes enzymatic amination via transamination or oxidative amination, likely mediated by cytochrome P450 monooxygenases (e.g., GdmL or GdmM) or aminotransferases. This yields the 17-amino intermediate, which serves as a precursor for semi-synthetic analogs like 17-AAG [1] [2] [8].

Table 2: Key Intermediates in Geldanamycin Tailoring Pathways

IntermediateStructural FeaturesEnzymatic Steps Involved
ProgeldanamycinUnmodified macrocycle, hydroquinonePKS assembly, macrocyclization
17-O-DemethylreblastatinC-17 hydroxyl, no quinonegdmM inactivation, C-17 demethoxylation
7-Descarbamoyl geldanamycinAbsent C-7 carbamategdmN disruption or hydrolysis
7-Descarbamoyl 17-amino geldanamycinC-7 decarbamoylated, C-17 aminatedCombined carbamate elimination + amination

Notably, 17-O-demethylreblastatin (a C-17 hydroxylated analog) accumulates in gdmM knockout strains, confirming its role in quinone formation and suggesting its involvement in C-17 modifications. This intermediate is a subnormal precursor to 17-amino derivatives, as evidenced by its slow bioconversion to geldanamycin in engineered strains [3].

Role of 3-Amino-5-Hydroxybenzoic Acid (AHBA) in Precursor Synthesis

AHBA serves as the universal starter unit for ansamycin antibiotics. Its biosynthesis in S. hygroscopicus involves a dedicated benzoquinone-type gene cluster distinct from naphthoquinone pathways. Key steps include:

  • Shikimate Pathway Analogy: Glucose is converted to DAHP (3-deoxy-D-arabinoheptulosonate-7-phosphate) via DAHP synthase.
  • Cyclization and Amidation: AHBA synthase (encoded by gdmA) catalyzes cyclization to amino-dehydroshikimate, followed by transamination and oxidation [5] [6].

Table 3: Genes Essential for AHBA Biosynthesis

GeneFunctionImpact of Inactivation
gdmAAHBA synthaseAbolishes geldanamycin production
gdmJTransaminaseAccumulates dehydroshikimate intermediates
gdmKDehydrataseBlocks AHBA formation

The loading module of GdmAI activates AHBA through adenylation and thioesterification to the ACP domain. This domain’s substrate flexibility allows incorporation of non-native benzoates (e.g., 3-azido-5-hydroxybenzoate), enabling mutasynthesis of "unnatural" geldanamycins. Such analogs retain Hsp90 affinity but exhibit altered pharmacokinetics [5] [6]. Phosphate concentration critically regulates AHBA synthesis, as high Pi represses phoRP-dependent expression of AHBA genes [5].

Genetic Inactivation Strategies for Tailoring Enzyme Clusters

Targeted genetic modifications enable rational redesign of geldanamycin analogs:

  • Gene Knockouts: Disruption of gdmN (carbamoyltransferase) yields 7-descarbamoylgeldanamycin. Similarly, gdmM (P450 monooxygenase) inactivation produces 17-demethoxy analogs like KOS-1806. Double knockouts (e.g., gdmN/gdmM) generate 7-descarbamoyl 17-demethoxygeldanamycin, which can be chemically aminated to 17-amino derivatives [3] [5].
  • Combinatorial Biosynthesis: Module swapping between geldanamycin and herbimycin PKS introduces methoxy groups at C-11/C-15. Heterologous expression of tailoring enzymes (e.g., S. autolyticus aminotransferases) enables C-17 amination in non-native hosts [2] [5].
  • CRISPR-Cas9 Engineering: Enables multiplexed inactivation of gdmL (quinone-forming enzyme) and gdmP (C-21 hydroxylase) to shunt flux toward 17-amino intermediates [5].

Table 4: Engineered Analogs via Genetic Inactivation

Inactivated GeneResulting AnalogStructural Features
gdmN7-DescarbamoylgeldanamycinAbsent C-7 carbamate
gdmM17-O-Demethylreblastatin (KOS-1806)C-17 hydroxyl, reduced quinone
gdmP21-HydroxygeldanamycinRetained C-21 hydroxyl
gdmN/gdmM7-Descarbamoyl-17-demethoxygeldanamycinCombined C-7/C-17 modifications

These strategies highlight how precursor-directed biosynthesis and enzyme engineering converge to generate pharmacologically optimized derivatives. For example, 7-descarbamoyl 17-amino geldanamycin serves as a direct precursor for isotope-labeled 17-AAG metabolites used in pharmacokinetic studies [1] [8].

Concluding Remarks

The biosynthesis of 7-descarbamoyl 17-amino geldanamycin exemplifies the interplay between modular PKS architecture and engineered post-assembly tailoring. Genetic disruptions of carbamoyltransferases (gdmN) and P450s (gdmM) redirect biosynthetic flux toward this intermediate, which bridges natural biosynthesis and semi-synthetic drug development. Future advances will exploit CRISPR-based pathway refactoring and AHBA mutasynthesis to expand the structural diversity of Hsp90 inhibitors [3] [5] [6].

Properties

Product Name

7-Descarbamoyl 17-Amino Geldanamycin

IUPAC Name

(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione

Molecular Formula

C27H38N2O7

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34)/b9-7-,15-8+,16-12+/t14-,17+,21+,22+,24+,25-/m1/s1

InChI Key

FQHAJOLMHIBHDX-YBRBUKSTSA-N

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)O)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.